molecular formula C7H6F2N2O2 B13127907 2,5-Difluoro-4-hydroxybenzohydrazide

2,5-Difluoro-4-hydroxybenzohydrazide

Cat. No.: B13127907
M. Wt: 188.13 g/mol
InChI Key: YLDCHRQLYXFIBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Difluoro-4-hydroxybenzohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a benzene ring, along with a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Difluoro-4-hydroxybenzohydrazide typically involves the reaction of 2,5-difluorobenzoic acid with hydrazine hydrate in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:

2,5-Difluorobenzoic acid+Hydrazine hydrateThis compound\text{2,5-Difluorobenzoic acid} + \text{Hydrazine hydrate} \rightarrow \text{this compound} 2,5-Difluorobenzoic acid+Hydrazine hydrate→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography and crystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Difluoro-4-hydroxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The hydrazide group can be reduced to form corresponding amines.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2,5-difluoro-4-oxobenzohydrazide.

    Reduction: Formation of 2,5-difluoro-4-aminobenzohydrazide.

    Substitution: Formation of various substituted benzohydrazides depending on the nucleophile used.

Scientific Research Applications

2,5-Difluoro-4-hydroxybenzohydrazide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: It is used in the development of advanced materials with specific properties, such as fluorescence and conductivity.

    Biological Studies: It is used in the study of enzyme inhibition and protein interactions.

    Industrial Applications: It is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Difluoro-4-hydroxybenzohydrazide involves its interaction with specific molecular targets. The hydroxyl and hydrazide groups can form hydrogen bonds with proteins and enzymes, leading to inhibition or modulation of their activity. The fluorine atoms enhance the compound’s stability and bioavailability, making it a valuable tool in drug design and development.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-hydroxybenzohydrazide
  • 4-Bromo-2-hydroxybenzohydrazide
  • 5-Fluoro-2-hydroxybenzohydrazide

Uniqueness

2,5-Difluoro-4-hydroxybenzohydrazide is unique due to the presence of two fluorine atoms, which impart distinct chemical and physical properties. The fluorine atoms increase the compound’s lipophilicity and metabolic stability, making it more suitable for certain applications compared to its mono-fluorinated or non-fluorinated counterparts.

Properties

Molecular Formula

C7H6F2N2O2

Molecular Weight

188.13 g/mol

IUPAC Name

2,5-difluoro-4-hydroxybenzohydrazide

InChI

InChI=1S/C7H6F2N2O2/c8-4-2-6(12)5(9)1-3(4)7(13)11-10/h1-2,12H,10H2,(H,11,13)

InChI Key

YLDCHRQLYXFIBM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)O)F)C(=O)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.